molecular formula C16H17ClN2O2S B13813173 [4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid CAS No. 885276-92-6

[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid

Cat. No.: B13813173
CAS No.: 885276-92-6
M. Wt: 336.8 g/mol
InChI Key: PUJBHYQUJTXDKP-UHFFFAOYSA-N
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Description

[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid: is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a thiophene ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylpiperazine with thiophene-2-acetic acid under specific conditions to form the desired product. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid: has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

885276-92-6

Molecular Formula

C16H17ClN2O2S

Molecular Weight

336.8 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-2-thiophen-2-ylacetic acid

InChI

InChI=1S/C16H17ClN2O2S/c17-12-3-5-13(6-4-12)18-7-9-19(10-8-18)15(16(20)21)14-2-1-11-22-14/h1-6,11,15H,7-10H2,(H,20,21)

InChI Key

PUJBHYQUJTXDKP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(C3=CC=CS3)C(=O)O

Origin of Product

United States

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